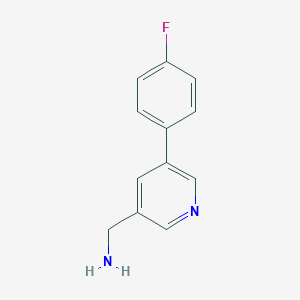

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

[5-(4-fluorophenyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIINCIMTFZJTCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597874 | |

| Record name | 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177976-53-3 | |

| Record name | 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The most widely reported method involves coupling 5-bromopyridin-3-yl)methanamine with 4-fluorophenylboronic acid. Key parameters include:

| Parameter | Optimal Conditions | Yield | Source |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 78–85% | |

| Base | Na₂CO₃ | ||

| Solvent | DME/H₂O (4:1) | ||

| Temperature | 80–90°C, 12–24 h |

This route benefits from commercial availability of boronic acids but requires rigorous palladium removal (<5 ppm residual metal).

Reductive Amination of Pyridine Aldehydes

A two-step sequence starting from 5-(4-fluorophenyl)pyridine-3-carbaldehyde:

-

Imine Formation : React with ammonium acetate in ethanol (reflux, 6 h)

-

Reduction : NaBH₄ in THF at 0°C→RT (4 h)

Yield : 68–72%. Advantages include avoiding transition metals, though aldehyde precursors require careful handling due to air sensitivity.

Vilsmeier-Haack Formylation Followed by Reduction

Used when starting from 5-(4-fluorophenyl)pyridine derivatives:

-

Formylation : POCl₃/DMF at 0°C→RT (Vilsmeier reagent)

-

Reductive Amination : NH₄OAc/NaBH₃CN in MeOH

Critical Note : POCl₃ necessitates strict moisture control; yields reach 65% but require specialized equipment.

Industrial Scalability and Process Optimization

Continuous Flow Hydrogenation

Recent patents describe gas-liquid flow reactors for catalytic hydrogenation steps:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| H₂ Pressure | 50–100 psi | 14–30 psi |

| Catalyst Loading | 5% Pd/C | 1.2% Pd/Al₂O₃ |

| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Impurity Profile | 2–3% over-reduced byproducts | <0.5% byproducts |

Continuous methods reduce hydrogen inventory by 90%, enhancing safety for large-scale production.

Solvent Selection Guidelines

Economic and environmental factors drive solvent choices:

| Step | Preferred Solvent | Alternatives |

|---|---|---|

| Coupling Reactions | 2-MeTHF | DME |

| Reductions | iPrOH/water | EtOH |

| Crystallization | Heptane/EtOAc (3:1) | MTBE |

2-MeTHF shows advantages in recyclability (85% recovery vs. 45% for THF).

| Hazard | Mitigation Strategy |

|---|---|

| Pyrophoric catalysts (e.g., Pd/C) | Inert gas quenching systems |

| H₂ gas accumulation | <30% LEL monitoring with IR sensors |

| POCl₃ exposure | Closed-loop distillation with Ca(OH)₂ scrubbers |

Waste Stream Management

-

Palladium Recovery : Ion-exchange resins achieve >99.9% Pd recovery from aqueous wastes.

-

Solvent Recycling : Molecular sieve beds enable 7× reuse of 2-MeTHF.

Comparative Analysis of Methodologies

| Method | Yield (%) | Pd Usage (g/kg) | E-Factor* | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | 85 | 8.2 | 23 | Excellent |

| Reductive Amination | 72 | 0 | 37 | Moderate |

| Vilsmeier-Based | 65 | 0 | 52 | Limited |

*E-Factor = (kg waste)/(kg product); lower values indicate greener processes.

Step-by-Step Laboratory Procedure (Adapted from CN105646453A)

Starting Material : 5-(4-Fluorophenyl)pyridine-3-carbonitrile (100 g, 0.45 mol)

-

Reduction to Primary Amine :

-

Methylation via Reductive Amination :

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as hypervalent iodine or TEMPO.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO are commonly used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, aldehydes, ketones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine derivatives in combating various pathogens. For instance, structural analogs have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (M.tb). Compounds with similar structures demonstrated significant inhibitory effects, indicating that modifications to the pyridine framework can enhance antimicrobial potency .

Antitrypanosomal Activity

The compound has been investigated for its antitrypanosomal properties against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies have shown that derivatives exhibit low micromolar activity with IC50 values ranging from 0.38 μM to 19.6 μM, demonstrating promise as potential treatments for this disease . The presence of the fluorophenyl group appears to enhance biological activity while maintaining low toxicity profiles.

Antifungal Applications

Research targeting antifungal drug development has also included this compound derivatives. A study focused on inhibiting yeast casein kinase in Candida albicans showed that modifications to the compound's structure could lead to effective antifungal agents, suggesting a pathway for developing new treatments against fungal infections .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. SAR studies have indicated that:

- Substituent Effects : The introduction of different substituents on the pyridine ring can significantly alter pharmacological properties. For example, varying the position and type of aromatic groups can modulate both potency and selectivity against target enzymes or receptors.

- Fluorine Substitution : The fluorine atom in the para position enhances lipophilicity and may improve binding affinity to biological targets, making it a valuable modification in drug design .

Summary of Biological Activities

| Compound | Target Pathogen | IC50 Value (μM) | Toxicity Level |

|---|---|---|---|

| Compound 1 | Trypanosoma brucei | 0.38 | Low |

| Compound 2 | Mycobacterium tuberculosis | 4.8 | Negligible |

| Compound 3 | Candida albicans | TBD | TBD |

Synthesis Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nucleophilic substitution | Reflux in DMF |

| 2 | Crystallization | Ethyl acetate wash |

| 3 | Purification | Drying over Na₂SO₄ |

Antitrypanosomal Development

A recent study synthesized several derivatives of this compound, leading to the identification of compounds with promising antitrypanosomal activity. The research emphasized the need for further optimization through SAR studies to enhance efficacy and reduce side effects .

Antimycobacterial Agents

Another investigation into compounds derived from this compound revealed their potential as inhibitors of mycobacterial ATP synthase, a critical enzyme for M.tb survival. These findings suggest that further development could yield effective treatments for tuberculosis .

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity and selectivity, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared with structurally and functionally related analogs below:

Table 1: Structural and Functional Comparison of (5-(4-Fluorophenyl)pyridin-3-yl)methanamine and Analogs

Key Research Findings

Biological Activity :

- The fluorophenyl-pyridinylmethanamine scaffold is critical in CNS-targeting drugs like Sarizotan , where the 4-fluorophenyl group enhances receptor binding affinity .

- TAK-438 demonstrates the impact of sulfonyl and pyrrole modifications, achieving potent H⁺/K⁺ ATPase inhibition (IC₅₀ = 0.019 µM) with pH-independent activity, unlike traditional proton pump inhibitors .

Heterocycle replacement (e.g., pyrazole in ) reduces aromaticity, which may influence solubility and bioavailability .

Synthetic Accessibility :

- Yields for analogs vary significantly. For example, 1-(4-fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide () was synthesized in 76% yield , while imidazopyridine derivatives () had lower yields (22%), highlighting synthetic challenges with complex heterocycles .

Physicochemical Properties :

- The 4-fluorophenyl group enhances lipophilicity, improving membrane permeability. In contrast, pyridinesulfonyl groups in TAK-438 increase polarity, balancing distribution properties .

Biological Activity

The compound (5-(4-Fluorophenyl)pyridin-3-yl)methanamine has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article synthesizes current findings on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a pyridine ring substituted with a 4-fluorophenyl group, which is critical for its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties:

- Antitubercular Activity : Studies have shown that certain derivatives possess comparable or superior activity against Mycobacterium tuberculosis compared to first-line treatments. For instance, compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL against various strains of mycobacteria .

- Broad-Spectrum Antimicrobial Effects : The compound has been associated with broad-spectrum antimicrobial activity, including efficacy against both Gram-positive and Gram-negative bacteria. In vitro assessments reported MIC values ranging from 4.69 to 156.47 µM against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

- Mechanism of Action : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell cycle regulation. This mechanism aligns with findings from other studies on similar pyridine derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

| Substituent | Activity | Notes |

|---|---|---|

| 4-Fluoro | High | Enhances lipophilicity and biological interactions |

| 4-Methyl | Moderate | Alters electronic properties affecting binding affinity |

| No substituent | Low | Reduced interaction with biological targets |

Studies indicate that electron-withdrawing groups like fluorine enhance potency by stabilizing binding interactions with target enzymes, such as ATP synthase in mycobacterial species .

Case Studies

- Antitubercular Efficacy : In a study conducted by Tantry et al., a series of pyridine derivatives were synthesized and evaluated for their antitubercular activity. The most potent compounds exhibited MIC values significantly lower than those of traditional TB drugs .

- Anticancer Research : A recent investigation into the effects of this compound on cancer cell lines revealed that it effectively inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the established synthetic routes for (5-(4-Fluorophenyl)pyridin-3-yl)methanamine?

- Methodological Answer : The synthesis typically involves a Suzuki-Miyaura cross-coupling between a halogenated pyridine derivative (e.g., 5-bromopyridin-3-ylmethanamine) and 4-fluorophenylboronic acid under palladium catalysis. Subsequent purification via column chromatography or recrystallization ensures high yield (>75%) and purity (>95%). Alternative routes may employ Buchwald-Hartwig amination for introducing the methanamine group post-coupling .

Q. How is the compound structurally characterized in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) followed by refinement with SHELXL (for small molecules) or SIR97 (for phase determination) resolves bond lengths, angles, and torsion angles. Hydrogen bonding networks involving the amine group and fluorine substituent are critical for stability analysis .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Radioligand binding assays (e.g., using [³H]-WAY-100635 for 5-HT₁ₐ receptors) and dopamine receptor D₂/D₃ functional assays (calcium flux or cAMP modulation) are standard. IC₅₀ values typically range from 10–100 nM, indicating high affinity. Cytotoxicity screening via MTT assays in HEK293 or SH-SY5Y cells confirms selectivity at therapeutic concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize dopamine receptor affinity?

- Methodological Answer : Systematic substitution of the 4-fluorophenyl group (e.g., replacing F with Cl, CF₃, or OCH₃) and modifying the pyridine ring (e.g., introducing electron-withdrawing groups at position 2) are explored. Molecular docking (AutoDock Vina) into dopamine receptor homology models identifies key interactions (e.g., π-π stacking with Phe residues). In vitro validation via BRET-based β-arrestin recruitment assays quantifies efficacy .

Q. How to resolve discrepancies between in vitro receptor binding and in vivo efficacy in Parkinson’s disease models?

- Methodological Answer : Pharmacokinetic profiling (plasma/brain concentration via LC-MS) determines bioavailability and blood-brain barrier penetration. Inconsistent results may arise from metabolite interference (e.g., N-demethylation). Microdialysis in rodent striatum measures extracellular dopamine levels post-administration. Adjusting dosing regimens (e.g., chronic vs. acute) or co-administering CYP450 inhibitors (e.g., ketoconazole) clarifies mechanisms .

Q. What computational approaches predict metabolic stability and metabolite formation?

- Methodological Answer : In silico tools (e.g., Schrödinger’s MetaSite) simulate phase I metabolism (oxidation, deamination) and prioritize labile sites. Experimental validation via human liver microsome (HLM) assays with NADPH cofactor identifies major metabolites (e.g., hydroxylated derivatives). High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) confirms structures .

Q. How does fluorination impact ligand-receptor binding kinetics?

- Methodological Answer : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) for fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity enhances hydrogen bonding with Thr or Ser residues in the receptor’s binding pocket. Molecular dynamics simulations (GROMACS) over 100 ns trajectories assess stability of fluorine-mediated interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.